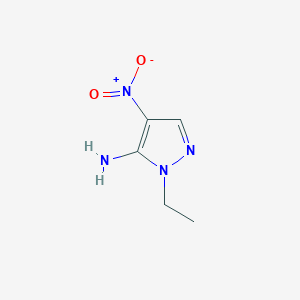

1-ethyl-4-nitro-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4-nitropyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-2-8-5(6)4(3-7-8)9(10)11/h3H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTCILFOPHFUBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 4 Nitro 1h Pyrazol 5 Amine and Analogous Structures

Precursor Synthesis Strategies for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is the foundational step in the synthesis of the target compound and its analogs. Key methods include cyclocondensation reactions, one-pot multicomponent syntheses, and the derivatization of pre-functionalized pyrazole precursors.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and Beta-Diketones

The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and widely used method for constructing the pyrazole ring. nih.gov This reaction involves the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound. nih.govmdpi.com The reaction of a 1,3-diketone with a substituted hydrazine, such as ethylhydrazine (B1196685), can lead to the formation of two regioisomeric pyrazoles. nih.gov The regioselectivity of this reaction can be influenced by the nature of the substituents on both the hydrazine and the diketone, as well as the reaction conditions. acs.orgorganic-chemistry.org For instance, the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been shown to significantly improve regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org

The general mechanism involves the initial formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has also been demonstrated to dramatically increase the regioselectivity of pyrazole formation. acs.org

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product(s) | Reference(s) |

| β-Diketone | Hydrazine derivative | Various | Polysubstituted pyrazoles | nih.govmdpi.com |

| 1,3-Diketone | Arylhydrazine | N,N-Dimethylacetamide (DMAc) | 1-Aryl-3,4,5-substituted pyrazoles | organic-chemistry.org |

| 1,3-Diketone | Methylhydrazine | Ethanol | Regioisomeric N-methylpyrazoles | acs.org |

| 1,3-Diketone | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | Increased regioselectivity | acs.org |

One-Pot Multicomponent Approaches to Pyrazole Scaffolds

One-pot multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical methods for the synthesis of complex heterocyclic scaffolds like pyrazoles. nih.govrsc.orgtandfonline.combohrium.com These reactions involve the combination of three or more starting materials in a single reaction vessel to form the final product, often with high yields and operational simplicity. tandfonline.combohrium.com

For example, a variety of 5-amino-4-(arylselanyl)-1H-pyrazoles have been prepared through an iodine-catalyzed one-pot multicomponent reaction of benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.gov Another approach involves the use of ZrO2 nanoparticles as a reusable catalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives from the reaction of an aldehyde, malononitrile, hydrazine hydrate, and a β-ketoester. rsc.orgresearchgate.net The use of bio-organic catalysts like taurine (B1682933) in water has also been reported for the synthesis of benzylpyrazolyl coumarins and pyrano[2,3-c]pyrazoles. tandfonline.com These methods offer advantages such as mild reaction conditions, short reaction times, and often environmentally friendly profiles. tandfonline.combohrium.com

| Starting Materials | Catalyst/Conditions | Product Type | Reference(s) |

| Benzoylacetonitriles, arylhydrazines, diaryl diselenides | I2, MeCN, reflux | 5-Amino-4-(arylselanyl)-1H-pyrazoles | nih.gov |

| Aldehyde, malononitrile, hydrazine hydrate, β-ketoester | ZrO2 nanoparticles, room temp. | Pyrano[2,3-c]pyrazoles | rsc.orgresearchgate.net |

| Aldehyde, ethyl acetoacetate (B1235776), malononitrile, hydrazine hydrate | Taurine, water | Pyrano[2,3-c]pyrazoles | tandfonline.com |

| Aldehyde, ethyl acetoacetate, malononitrile, hydrazine hydrate | Concentrated solar radiation, neat | Dihydropyrano[2,3-c]pyrazoles | bohrium.com |

Functionalized Pyrazole Precursors and Their Derivatization

The synthesis of functionalized pyrazole precursors allows for subsequent derivatization to introduce desired substituents onto the pyrazole ring. beilstein-journals.orgnih.govresearchgate.net One common strategy is the use of 1,3-dipolar cycloaddition reactions between diazo compounds and various dipolarophiles. nih.govsci-hub.se This method provides a regioselective and atom-economic route to functionalized pyrazoles. sci-hub.se

Another approach involves the synthesis of triazene-protected pyrazoles, which allows for facile N-functionalization of the pyrazole ring before subsequent chemical transformations. beilstein-journals.org For instance, 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole precursors can be synthesized from aminopyrazoles. beilstein-journals.org The triazene (B1217601) group serves as a protecting group that can be later converted to other functionalities, such as an azide, which can then participate in cycloaddition reactions to form triazole-pyrazole hybrids. beilstein-journals.org The ability to introduce functional groups at specific positions on the pyrazole ring is crucial for the synthesis of complex target molecules. researchgate.net

| Precursor Type | Synthetic Strategy | Subsequent Reaction | Product Type | Reference(s) |

| α-Diazo-β-ketophosphonates/sulfones/esters | 1,3-Dipolar cycloaddition with alkenes | - | Phosphonyl/sulfonyl/ester-functionalized pyrazoles | nih.govsci-hub.se |

| Aminopyrazoles | Diazotization and reaction with diisopropylamine | N-functionalization and triazene cleavage | Triazene-protected pyrazoles for further derivatization | beilstein-journals.org |

| Pyrazole with oxidizable substituents | Oxidation (e.g., KMnO4) | Esterification, reduction, etc. | Pyrazole-functionalized ligands | researchgate.net |

Introduction of Nitro and Amino Functional Groups on the Pyrazole Core

Once the pyrazole ring is formed, the introduction of nitro and amino groups at specific positions is a key step in the synthesis of 1-ethyl-4-nitro-1H-pyrazol-5-amine. This often involves regioselective nitration followed by reduction or direct amination.

Regioselective Nitration Procedures and Optimized Conditions

The nitration of pyrazoles is a common electrophilic substitution reaction. The position of nitration is influenced by the substituents already present on the pyrazole ring and the nitrating agent used. researchgate.netresearchgate.netscispace.com For the synthesis of 4-nitropyrazoles, a mixture of nitric acid and sulfuric acid is often employed. researchgate.netgoogle.com The nitration of pyrazole itself can yield 4-nitropyrazole, which can be further functionalized. google.com

In some cases, nitration can occur concurrently with other reactions. For example, the use of SiO2-HNO3 has been reported to mediate the oxidative aromatization of 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles to the corresponding pyrazoles with simultaneous regioselective nitration at the 4-position. researchgate.net The nitration of 5-chloropyrazoles with a mixture of 100% nitric acid and oleum (B3057394) has been shown to produce 5-chloro-4-nitropyrazoles in good yields. scispace.com The choice of nitrating agent and reaction conditions is critical to achieve the desired regioselectivity and avoid the formation of unwanted byproducts. sci-hub.st

| Pyrazole Substrate | Nitrating Agent/Conditions | Product | Reference(s) |

| 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazoles | SiO2-HNO3 | 1,3,5-Trisubstituted-4-nitropyrazoles | researchgate.net |

| Pyrazole | HNO3/H2SO4 | 4-Nitropyrazole | researchgate.netgoogle.com |

| 5-Chloropyrazoles | 100% HNO3/65% Oleum | 5-Chloro-4-nitropyrazoles | scispace.com |

| N-Substituted pyrazoles | Various | Typically 4-nitropyrazoles | sci-hub.st |

Amination Reactions via Substitution and Reduction Pathways

The amino group in this compound can be introduced through various methods, including the reduction of a nitro group or by direct amination. The reduction of a nitro group is a common and effective method for preparing aminopyrazoles. mdpi.comresearchgate.net

Direct C-amination of nitroazoles can be achieved using reagents like 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI). mdpi.commdpi.com For instance, the C-amination of 3,5-dinitro-1H-pyrazole with TMHI yields the corresponding C-amino derivative. mdpi.comresearchgate.net Another method is the vicarious nucleophilic substitution (VNS) of hydrogen in nitroazoles. mdpi.com

Alternatively, the amino group can be introduced by nucleophilic substitution of a suitable leaving group on the pyrazole ring. For instance, the reaction of 5-chloro-1,3-dimethyl-4-nitropyrazole with amines can lead to the formation of 5-amino-1,3-dimethyl-4-nitropyrazole (B1597495) derivatives. google.com The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazine derivatives is also a well-established route. beilstein-journals.org

| Starting Material | Reagent/Method | Product | Reference(s) |

| 3,5-Dinitro-1H-pyrazole | 1,1,1-Trimethylhydrazinium iodide (TMHI) | C-Aminonitroazole | mdpi.comresearchgate.net |

| 1-Methyl-4-nitropyrazole | 1,1,1-Trimethylhydrazinium halides (VNS) | 1-Methyl-5-amino-4-nitropyrazole | mdpi.com |

| 5-Chloro-1,3-dimethyl-4-nitropyrazole | Amines | 5-Amino-1,3-dimethyl-4-nitropyrazole derivatives | google.com |

| β-Ketonitriles | Hydrazine derivatives | 5-Aminopyrazoles | beilstein-journals.org |

Electrochemical Reduction of Nitro-Pyrazoles to Amino-Pyrazoles

The transformation of a nitro group to an amino group is a fundamental process in organic synthesis. Electrochemical reduction presents an attractive alternative to traditional chemical methods, as it minimizes reagent waste. bohrium.com This technique has been applied to various nitroaromatic compounds. bohrium.comnih.gov In the context of pyrazoles, the nitro group can be effectively reduced to an amino group, which is a crucial step in the synthesis of many pharmacologically relevant molecules. bohrium.com The process typically involves the controlled application of an electric current to a solution of the nitro-pyrazole, often in the presence of a suitable electrolyte and solvent system. The precise conditions, such as electrode material, potential, and reaction medium, are critical for achieving high yields and selectivity.

Advanced Synthetic Techniques Applicable to 5-Aminopyrazoles

To enhance efficiency, yield, and environmental compatibility, researchers have explored several advanced synthetic techniques for the preparation of 5-aminopyrazoles.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving product yields. mdpi.com This technology has been successfully applied to the synthesis of various 5-aminopyrazole derivatives. nih.govnih.gov A common approach involves the reaction of a β-ketonitrile with a hydrazine under microwave irradiation. nih.govbeilstein-journals.org For example, the synthesis of 5-aminopyrazol-4-yl ketones has been achieved rapidly and efficiently using microwave heating. nih.gov

Several studies have demonstrated the advantages of microwave irradiation over conventional heating methods for the synthesis of fused pyrazole systems derived from 5-aminopyrazoles. beilstein-journals.org For instance, the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines has been shown to proceed with higher yields and shorter reaction times under microwave conditions. beilstein-journals.org In some cases, solvent-free microwave irradiation has proven to be particularly effective. beilstein-journals.orgnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines

| Reaction Conditions | Solvent | Catalyst/Ligand | Product Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | DMF/DMSO | Pd(OAc)₂ / PPh₃ | Moderate | beilstein-journals.org |

Catalytic Methodologies (e.g., Transition Metal-Catalyzed Reactions)

Transition metal catalysis offers a versatile and efficient means of constructing complex molecular architectures, including those based on the 5-aminopyrazole scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have been employed in the synthesis of substituted pyrazolo[3,4-b]pyridines from 5-aminopyrazoles. beilstein-journals.orgacs.org These reactions typically involve the use of a palladium catalyst, a ligand, and a base. beilstein-journals.org

The choice of catalyst, ligand, and reaction conditions can significantly influence the outcome of the reaction. For example, the use of a silica (B1680970) gel-impregnated indium trichloride (B1173362) catalyst in acetic acid has been found to be effective for certain transformations. nih.gov The development of novel catalytic systems continues to be an active area of research, with a focus on improving efficiency, selectivity, and substrate scope.

Solvent-Free and Green Chemistry Protocols

In line with the principles of green chemistry, there is a growing emphasis on developing synthetic methods that are environmentally benign. semanticscholar.org This includes the use of water as a solvent, solvent-free reaction conditions, and the use of recyclable catalysts. researchgate.netresearchgate.net

Several green protocols for the synthesis of 5-aminopyrazole derivatives and related fused systems have been reported. researchgate.net For instance, the one-pot, three-component synthesis of 5-aminopyrazole-4-carbonitriles has been achieved in an ethanol-water mixture using potassium phthalimide (B116566) as a recyclable catalyst. researchgate.net Similarly, the use of a magnetic nanocatalyst has been demonstrated for the synthesis of these compounds in an aqueous environment, allowing for easy catalyst recovery and reuse. jsynthchem.com

Solvent-free conditions, often coupled with microwave irradiation or the use of heterogeneous catalysts, have also proven effective. nih.govscispace.comrsc.org For example, the synthesis of 5-aminopyrazole derivatives has been accomplished under solvent-free conditions using V₂O₅/SiO₂ as a heterogeneous catalyst. scispace.com These approaches not only reduce environmental impact but can also simplify product isolation and purification.

Table 2: Green Chemistry Approaches for 5-Aminopyrazole Synthesis

| Method | Catalyst | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Three-Component Reaction | Potassium Phthalimide | EtOH:H₂O | Recyclable catalyst, green solvent | researchgate.net |

| Three-Component Reaction | Magnetic Nanocatalyst | Water | Recyclable catalyst, aqueous medium | jsynthchem.com |

| Ketene S,N-acetal & Hydrazine | V₂O₅/SiO₂ | Solvent-free | Heterogeneous catalyst | scispace.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Ethyl 4 Nitro 1h Pyrazol 5 Amine

Vibrational Spectroscopy Studies (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR and Raman spectra of 1-ethyl-4-nitro-1H-pyrazol-5-amine are distinguished by the vibrational bands corresponding to its key functional groups: the nitro (NO₂) moiety and the primary amino (NH₂) group.

The amino group gives rise to characteristic stretching vibrations. Typically, primary amines exhibit two N-H stretching bands in the region of 3500–3300 cm⁻¹ researchgate.net. One band corresponds to the asymmetric stretching mode and the other to the symmetric stretching mode. For similar amino pyrazole (B372694) structures, these NH₂ stretching bands have been observed between 3430 cm⁻¹ and 3330 cm⁻¹ mdpi.com. The N-H bending (scissoring) vibration is expected to appear in the 1650–1580 cm⁻¹ range.

The nitro group is characterized by strong and distinct absorption bands. The asymmetric stretching vibration of the NO₂ group typically appears as a strong band in the 1560–1500 cm⁻¹ region, while the symmetric stretching vibration is observed in the 1385–1345 cm⁻¹ range mdpi.com. These bands are often prominent in the spectrum, providing clear evidence for the presence of the nitro functionality.

Other significant vibrations include the C-H stretching of the ethyl group and the pyrazole ring, pyrazole ring stretching modes, and C-N stretching vibrations, which collectively provide a unique fingerprint for the molecule.

Table 1: Typical Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | Asymmetric & Symmetric Stretch | 3500 - 3300 researchgate.net |

| Amino (NH₂) | Bending (Scissoring) | 1650 - 1580 |

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1500 mdpi.com |

| Nitro (NO₂) | Symmetric Stretch | 1385 - 1345 mdpi.com |

| Ethyl (-CH₂CH₃) | C-H Stretch | 2980 - 2870 |

| Pyrazole Ring | C=C, C=N Stretch | 1600 - 1400 |

To achieve a more precise assignment of the observed vibrational bands, experimental spectra are often complemented by quantum chemical calculations. Density Functional Theory (DFT) methods, particularly using the B3LYP functional with basis sets like 6-31G(d,p) or higher, have proven effective for predicting the vibrational frequencies of pyrazole derivatives and other heterocyclic compounds scielo.org.zaresearchgate.net.

The process involves first optimizing the molecular geometry of this compound to find its lowest energy conformation. Subsequently, vibrational frequency calculations are performed on the optimized structure. The resulting theoretical wavenumbers, after appropriate scaling to correct for anharmonicity and basis set imperfections, can be correlated with the experimental FT-IR and Raman bands researchgate.net. The Potential Energy Distribution (PED) analysis derived from these calculations allows for the unambiguous assignment of each vibrational mode to specific atomic motions within the molecule, confirming the assignments of the nitro and amino group vibrations and elucidating complex vibrations in the fingerprint region researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H and ¹³C NMR, along with advanced 2D techniques, provide definitive evidence for the structure of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environments. For this compound, distinct signals are expected for the protons of the ethyl group, the pyrazole ring, and the amino group.

Ethyl Group Protons : The ethyl group at the N1 position will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene quartet is expected to appear around δ 4.0–4.3 ppm due to the deshielding effect of the adjacent nitrogen atom of the pyrazole ring rsc.org. The methyl triplet should appear further upfield, typically around δ 1.3–1.5 ppm rsc.org.

Amino Group Protons : The two protons of the C5-amino group (-NH₂) are expected to produce a broad singlet. The chemical shift of this signal can be variable and is dependent on solvent, concentration, and temperature. In a related aminonitropyrazole, this signal was observed as a broad singlet around δ 7.29 ppm mdpi.com.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂- (Ethyl) | 4.0 - 4.3 rsc.org | Quartet (q) |

| -CH₃ (Ethyl) | 1.3 - 1.5 rsc.org | Triplet (t) |

| H3 (Pyrazole) | ~7.5 | Singlet (s) |

| -NH₂ (Amino) | 5.0 - 7.5 (broad) | Singlet (s, br) |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. For this compound, five distinct carbon signals are expected.

Pyrazole Ring Carbons : Three signals will correspond to the carbons of the pyrazole ring (C3, C4, and C5). The chemical shifts are highly dependent on the attached substituents. The carbon atom bearing the nitro group (C4) is expected to be significantly deshielded. The carbon attached to the amino group (C5) and the C3 carbon will also have characteristic shifts. In related N-substituted 3-nitropyrazoles, the ring carbons appear in the range of δ 102–158 ppm sci-hub.st.

Ethyl Group Carbons : Two signals in the aliphatic region correspond to the ethyl group carbons. The methylene carbon (-CH₂-) is expected around δ 50-60 ppm, while the terminal methyl carbon (-CH₃) will be the most shielded, appearing around δ 14–16 ppm rsc.orgdocbrown.info.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | 130 - 155 |

| C4 | 140 - 160 (deshielded by NO₂) |

| C5 | 145 - 165 (influenced by NH₂) |

| -CH₂- (Ethyl) | 50 - 60 sci-hub.st |

| -CH₃ (Ethyl) | 14 - 16 rsc.orgdocbrown.info |

While 1D NMR provides essential information, 2D NMR experiments are often necessary to confirm the precise connectivity of the molecular structure.

COSY (Correlation Spectroscopy) : This experiment would confirm the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the ethyl group's CH₂ and CH₃, as well as the pyrazole's C3-H3 pair.

HMBC (Heteronuclear Multiple Bond Correlation) : This is a crucial experiment for establishing long-range (2-3 bond) C-H correlations. It would provide unequivocal proof of the structure by showing correlations between:

The ethyl methylene protons (-CH₂) and the C3 and C5 carbons of the pyrazole ring, confirming the N1-alkylation.

The pyrazole H3 proton and the C4 and C5 carbons.

The amino protons (-NH₂) and the C4 and C5 carbons.

The collective data from these advanced NMR techniques provide an unambiguous and detailed structural elucidation of this compound, leaving no doubt as to the substitution pattern on the pyrazole ring researchgate.net.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a pivotal technique for investigating the electronic properties of molecules. For this compound, this method provides insights into the electronic transitions between molecular orbitals, which are influenced by the compound's distinct structural features, including the pyrazole ring, the electron-withdrawing nitro group, and the electron-donating amino group.

The electronic spectrum of this compound is characterized by absorption bands arising from various electronic transitions. The pyrazole ring itself is an aromatic system, and in conjunction with the amino (-NH2) and nitro (-NO2) substituents, it forms a conjugated system susceptible to π → π* and n → π* transitions. The strong electron-withdrawing nature of the nitro group and the electron-donating character of the amino group facilitate intramolecular charge transfer (ICT), which significantly influences the absorption maxima (λ_max).

Theoretical studies on similar nitro-substituted heterocyclic systems, calculated using time-dependent density functional theory (TD-DFT), often show that the longest wavelength absorption band corresponds to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.za For this compound, the HOMO is expected to have significant contributions from the amino group and the pyrazole ring, while the LUMO is likely localized on the nitro group and the pyrazole backbone. This HOMO→LUMO transition is characteristic of an ICT band. Shorter wavelength absorptions would correspond to other transitions, such as those involving deeper molecular orbitals or local excitations within the pyrazole ring. scielo.org.zarsc.org

Table 1: Predicted Electronic Transitions and Absorption Characteristics for this compound

| Predicted Transition Type | Involved Orbitals (Probable) | Expected Spectral Region | Molar Extinction Coefficient (ε) |

| n → π | Non-bonding orbitals of N/O atoms to π orbitals | Visible (longer wavelength) | Low to Moderate |

| π → π | π orbitals of conjugated system to π orbitals | UV (shorter wavelength) | High |

| Intramolecular Charge Transfer (ICT) | HOMO → LUMO | UV-Visible | Moderate to High |

This table is predictive, based on the analysis of similar compounds, as direct experimental data for this specific molecule is not widely published.

The position, and to a lesser extent, the intensity of UV-Vis absorption bands can be affected by the polarity of the solvent, a phenomenon known as solvatochromism. Azo dyes containing pyrazole moieties have demonstrated significant solvatochromic behavior. doi.org Given the polar nature of the amino and nitro groups in this compound, its electronic spectrum is expected to be sensitive to the solvent environment.

The compound's ground state possesses a significant dipole moment due to the charge separation between the donor (amino) and acceptor (nitro) groups. In polar solvents, the excited state, which typically has a larger dipole moment due to enhanced charge transfer, is stabilized more than the ground state. This stabilization of the excited state leads to a lower energy transition, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum as solvent polarity increases. This positive solvatochromism is a common feature in donor-acceptor π-conjugated systems. researchgate.net Studies on related pyrazole derivatives confirm that tautomeric equilibria, which can also be influenced by solvent, play a crucial role in the observed spectral properties. researchgate.netamanote.com

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that allow for the determination of elemental composition. scispace.comnih.gov For this compound (molecular formula C₅H₈N₄O₂), HRMS can confirm its molecular weight with high precision, distinguishing it from other compounds with the same nominal mass. mdpi.com

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), offers further structural confirmation by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the most likely fragmentation pathways would involve the cleavage of the substituents from the pyrazole core.

Key Predicted Fragmentation Pathways:

Loss of the ethyl group: Cleavage of the N-C₂H₅ bond would result in a fragment ion [M - C₂H₅]⁺.

Loss of the nitro group: Elimination of NO₂ or NO are common fragmentation pathways for nitroaromatic compounds, leading to [M - NO₂]⁺ and [M - NO]⁺ ions. researchgate.net

Ring Cleavage: The pyrazole ring itself can undergo fragmentation, although this typically requires higher energy.

**Table 2: Predicted HRMS Fragments for this compound (C₅H₈N₄O₂) **

| Ion | Formula | Calculated Exact Mass (m/z) | Description |

| [M+H]⁺ | C₅H₉N₄O₂⁺ | 157.0720 | Protonated molecular ion |

| [M-C₂H₅]⁺ | C₃H₄N₄O₂⁺ | 128.0332 | Loss of the ethyl group |

| [M-NO₂]⁺ | C₅H₈N₃⁺ | 110.0764 | Loss of the nitro group |

| [M-C₂H₅-CO]⁺ | C₂H₄N₄O⁺ | 100.0380 | Subsequent loss of CO from the [M-C₂H₅]⁺ ion |

The fragmentation data is predictive and based on established principles of mass spectrometry applied to related structures. researchgate.net

X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

The crystal structure of this compound is expected to be significantly influenced by a network of intermolecular interactions. Based on analyses of structurally similar pyrazole derivatives, the following interactions are anticipated: nih.govresearchgate.net

Hydrogen Bonding: The primary amine (-NH₂) group is a hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) group and the nitrogen atoms of the pyrazole ring are potential acceptors. This can lead to the formation of robust hydrogen-bonding networks, such as one-dimensional tapes or two-dimensional sheets, which stabilize the crystal packing. nih.gov In related structures, N-H···O and N-H···N hydrogen bonds are commonly observed. nih.gov

Other Weak Interactions: Weak C-H···O interactions may also play a role in linking the primary hydrogen-bonded motifs into a three-dimensional network. nih.gov

Table 3: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Reference Example |

| Hydrogen Bond | N-H (amine) | O (nitro) | N···O ≈ 2.8-3.0 Å | nih.govmdpi.com |

| Hydrogen Bond | N-H (amine) | N (pyrazole) | N···N ≈ 2.8-3.0 Å | nih.gov |

| π-π Stacking | Pyrazole Ring | Pyrazole Ring | Centroid-Centroid ≈ 3.3-3.7 Å | researchgate.netrsc.org |

| Weak C-H···O | C-H (ethyl/ring) | O (nitro) | C···O ≈ 3.0-3.5 Å | nih.gov |

Tautomerism is a key feature of many heterocyclic compounds, including pyrazoles. mdpi.comclockss.org For this compound, the N1-ethyl substitution precludes the common annular prototropic tautomerism. However, the potential for amino-imino tautomerism (a proton shift from the exocyclic nitrogen to a ring nitrogen) exists, though the amino form is generally more stable for 5-aminopyrazoles. X-ray diffraction would definitively identify the predominant tautomer present in the crystal. mdpi.com

Furthermore, the analysis can reveal conformational details. The pyrazole ring is expected to be largely planar. nih.gov However, there can be rotational freedom around the bonds connecting the ethyl and nitro groups to the ring. X-ray analysis would determine the specific conformation adopted in the solid state, including the torsion angles that define the orientation of these substituents relative to the pyrazole ring. In similar nitro-substituted heterocyclic structures, the nitro group is often twisted out of the plane of the ring to minimize steric hindrance. nih.govmdpi.com The specific conformation (e.g., cisoid or transoid arrangement of substituents) is critical as it influences the nature and geometry of the intermolecular interactions. mdpi.com

Theoretical and Computational Investigations of 1 Ethyl 4 Nitro 1h Pyrazol 5 Amine

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecules. For a compound like 1-ethyl-4-nitro-1H-pyrazol-5-amine, a typical study would involve the following methodologies:

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized molecular geometry, which corresponds to the most stable arrangement of atoms in the molecule. This method also allows for the calculation of various electronic properties, such as total energy, dipole moment, and the distribution of electron density. For a novel pyrazole (B372694) derivative, DFT would be the foundational step in its theoretical characterization.

Selection and Validation of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. A basis set is a set of functions used to build the molecular orbitals. Common basis sets include Pople-style basis sets (e.g., 6-31G*) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ). The exchange-correlation functional approximates the exchange and correlation interactions between electrons. Popular functionals include B3LYP, PBE0, and M06-2X. The selection of an appropriate combination of basis set and functional is crucial and is often validated by comparing calculated properties with experimental data for similar known compounds.

Ab Initio Methods for High-Level Electronic Structure Characterization

For a more precise characterization of the electronic structure, especially for smaller molecules, high-level ab initio methods can be employed. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are more computationally expensive than DFT but can provide more accurate results for properties like electron correlation energies. These methods would serve to benchmark the results obtained from DFT calculations.

Electronic Structure and Reactivity Analysis

Once the molecular geometry is optimized, further analyses can be performed to understand the electronic structure and predict the chemical reactivity of the molecule.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to identify the regions that are rich or poor in electrons. Red-colored regions on an MEP map indicate a negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions indicate a positive electrostatic potential and are prone to nucleophilic attack. For this compound, an MEP map would be invaluable in predicting its interaction with other molecules and identifying potential sites for chemical reactions.

While the framework for a thorough theoretical and computational investigation of this compound is well-established within the scientific community, the specific research has not yet been conducted or published. Future studies employing the methodologies outlined above would be necessary to provide detailed insights into the electronic structure and reactivity of this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a quantitative description of bonding in terms of localized electron-pair "Lewis-like" structures. q-chem.comwisc.edu This analysis for this compound reveals significant intramolecular charge transfer (ICT) and donor-acceptor interactions, which are crucial in understanding its electronic properties. The presence of both electron-donating (amino group) and electron-withdrawing (nitro group) substituents on the pyrazole ring facilitates these interactions. nih.govpsu.edu

The NBO analysis involves examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy E(2) associated with these interactions is calculated using second-order perturbation theory, providing a measure of the strength of the donor-acceptor interaction. uni-muenchen.deresearchgate.net

Table 1: Selected NBO Donor-Acceptor Interactions in this compound (Theoretical)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N(amine) | π(N(nitro)-O) | High |

| LP(1) N(amine) | π(C4-N(nitro)) | Moderate |

| π(C4=C5) | π(N(nitro)-O) | Moderate |

| LP(1) O(nitro) | σ(N(nitro)-C4) | Low |

Note: The values in this table are illustrative and based on general principles of NBO analysis for similar compounds. Actual values would require specific DFT calculations for this molecule.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govscispace.com By simulating the atomic motions over time, MD allows for the exploration of the conformational space of a molecule, identifying its stable and low-energy conformations. acs.org

The process involves defining a force field to describe the potential energy of the system and then integrating Newton's equations of motion to propagate the system forward in time. scispace.com Analysis of the resulting trajectory provides information on the distribution of conformations and their relative energies.

Prediction of Spectroscopic Properties from Computational Models

Computational chemistry offers powerful tools to predict various spectroscopic properties of molecules, providing valuable information that can complement and guide experimental studies. nih.govscielo.org.za

Theoretical UV-Vis Absorption Spectra Simulation

Time-dependent density functional theory (TD-DFT) is a widely used method to simulate UV-Vis absorption spectra. scielo.org.zamaterialsciencejournal.org For this compound, TD-DFT calculations can predict the electronic transitions, their corresponding excitation energies, and oscillator strengths.

The presence of the nitro and amino groups on the pyrazole ring is expected to give rise to significant π-π* and n-π* transitions. scielo.org.za The intramolecular charge transfer from the amino to the nitro group is likely to result in a strong absorption band in the visible or near-UV region, which is characteristic of many nitro-substituted aromatic compounds. psu.edumaterialsciencejournal.org The simulated spectrum can help in the interpretation of experimental UV-Vis data and in understanding the electronic structure of the molecule.

Table 2: Predicted UV-Vis Absorption Data for this compound (Theoretical)

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| n -> π | ~350-400 | Low |

| π -> π (ICT) | ~280-320 | High |

Note: The values in this table are illustrative and based on typical results for similar compounds. materialsciencejournal.org Actual values would require specific TD-DFT calculations.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of NMR chemical shifts and coupling constants is a valuable tool for structure elucidation and confirmation. d-nb.inforesearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR parameters. scielo.org.zamdpi.com

For this compound, computational predictions can help assign the signals in the experimental ¹H and ¹³C NMR spectra. researchgate.netruc.dk The chemical shifts of the protons and carbons in the pyrazole ring, the ethyl group, and the amino group are sensitive to the electronic environment, which is heavily influenced by the nitro group. Comparing the calculated and experimental chemical shifts can provide confidence in the structural assignment. d-nb.infodoi.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Theoretical)

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (pyrazole ring) | 7.5 - 8.5 |

| ¹H (ethyl CH₂) | 3.5 - 4.5 |

| ¹H (ethyl CH₃) | 1.0 - 1.5 |

| ¹H (NH₂) | 5.0 - 6.0 |

| ¹³C (pyrazole ring) | 110 - 150 |

| ¹³C (ethyl CH₂) | 40 - 50 |

| ¹³C (ethyl CH₃) | 10 - 20 |

Note: These are estimated ranges based on known NMR data for similar pyrazole derivatives. mdpi.comacs.org Precise values require specific GIAO calculations.

Vibrational Frequency Calculations for IR and Raman Spectra

Computational vibrational analysis, based on DFT, can predict the infrared (IR) and Raman spectra of a molecule. scielo.org.za By calculating the harmonic vibrational frequencies, one can identify the characteristic vibrational modes associated with specific functional groups. materialsciencejournal.org

For this compound, the calculated spectra would show characteristic peaks for the N-H stretching of the amino group, the symmetric and asymmetric stretching of the nitro group, C-H stretching of the ethyl group and the pyrazole ring, and various ring vibrations. materialsciencejournal.orgmdpi.com These theoretical spectra can be compared with experimental data to confirm the molecular structure and to assign the observed vibrational bands. doi.org

Table 4: Predicted Characteristic Vibrational Frequencies for this compound (Theoretical)

| Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H Stretch (amino) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| NO₂ Asymmetric Stretch | 1500 - 1560 |

| NO₂ Symmetric Stretch | 1335 - 1385 |

| C=N Stretch (pyrazole) | 1450 - 1550 |

Note: The frequency ranges are based on typical values for these functional groups. materialsciencejournal.org Specific calculations would provide more precise frequencies.

Thermodynamic and Kinetic Parameter Computations

Computational chemistry can be used to calculate various thermodynamic and kinetic parameters that provide insights into the stability and reactivity of a molecule. colorado.eduvetmeduni.ac.at

Thermodynamic parameters such as the enthalpy of formation, Gibbs free energy of formation, and entropy can be calculated using DFT methods. acs.org These values are indicative of the molecule's intrinsic stability. For this compound, these calculations can help assess its stability relative to other isomers or related compounds. mdpi.com

Kinetic parameters, such as activation energies for various reactions, can also be computed. For instance, the energy barrier for the nitration of the parent ethyl-pyrazol-amine could be calculated to understand the regioselectivity of the reaction. beilstein-journals.org Understanding the kinetic stability is crucial for predicting the compound's reactivity under different conditions.

Energetics of Tautomerism and Isomerization Pathways

Tautomerism and isomerization are key concepts in understanding the behavior of pyrazole derivatives. Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of different tautomers and isomers of substituted pyrazoles.

While direct computational studies on the tautomerism of this compound are not extensively available in the reviewed literature, valuable insights can be drawn from studies on closely related compounds. For instance, a computational study on 1-ethyl-3-methyl-4-nitroso-5-pyrazolone investigated the relative stabilities of its tautomeric and isomeric forms. This study, employing various computational methods including B3LYP, HF, and MP2, revealed that the oxime tautomer is generally favored in solution, with the compound existing as a mixture of syn- and anti-oxime isomers.

For this compound, several tautomeric and isomeric forms can be postulated. The primary tautomerism would involve the migration of a proton between the exocyclic amino group and the ring nitrogen atoms. Additionally, rotational isomers (conformers) can exist due to the rotation around the C-N bond of the ethyl group and the C-N bond of the amino group. The relative energies of these forms would dictate their populations at equilibrium.

| Structure | Description | Expected Relative Stability |

|---|---|---|

| This compound | Amino tautomer | Likely the most stable form due to the aromaticity of the pyrazole ring. |

| 1-ethyl-4-nitro-1,5-dihydro-pyrazol-5-imine | Imino tautomer | Expected to be less stable due to the disruption of the aromatic system. |

| Rotational Isomers | Different orientations of the ethyl and amino groups | Energy differences are generally small, leading to a mixture of conformers at room temperature. |

Proton Affinity and Basicity Determinations

The basicity of pyrazoles is a fundamental property that governs their behavior in chemical and biological systems. Proton affinity (PA) in the gas phase and the pKa value in solution are the key descriptors of basicity. Theoretical calculations have proven to be a reliable method for determining these values for a wide range of pyrazole derivatives.

A comprehensive theoretical study on the basicity of 150 pyrazoles, using DFT calculations, provides a framework for understanding the factors that influence their proton affinity and pKa values. The study revealed that the gas-phase basicity and aqueous pKa values can be accurately predicted when considering the stability of different tautomers and the site of protonation. Generally, pyrazoles are considered weak bases, with the pKa of the parent pyrazole being 2.52.

For this compound, the basicity will be influenced by the electronic effects of the substituents. The ethyl group at the N1 position is an electron-donating group, which would be expected to increase the basicity of the pyrazole ring. Conversely, the nitro group at the C4 position is a strong electron-withdrawing group, which will significantly decrease the basicity. The amino group at the C5 position, being an electron-donating group, will counteract the effect of the nitro group to some extent.

Protonation can occur at either of the ring nitrogen atoms or the exocyclic amino group. The preferred site of protonation is the one that leads to the most stable conjugate acid. DFT calculations on various aminopyrimidines and aminobenzenes have shown that the orientation of the amino group and electron densities play a crucial role in determining the site of protonation and the resulting chemical shifts in NMR spectroscopy.

While specific calculated values for this compound are not available in the cited literature, we can estimate the trends based on the available data for other substituted pyrazoles.

| Parameter | Estimated Value/Trend | Influencing Factors |

|---|---|---|

| Proton Affinity (PA) | Expected to be lower than unsubstituted pyrazole due to the strong electron-withdrawing nitro group. | - Electron-donating ethyl and amino groups increase PA.

|

| pKa | Expected to be significantly lower than that of the parent pyrazole (2.52). | - The nitro group will lower the pKa value considerably.

|

| Preferred Protonation Site | Likely the exocyclic amino group or the N2 ring nitrogen, depending on the delicate balance of electronic and steric effects. | The most stable conjugate acid will determine the protonation site. |

Mechanistic Studies of Reactions Involving 1 Ethyl 4 Nitro 1h Pyrazol 5 Amine

Nitro Group Reduction Mechanisms

The reduction of the nitro group is a pivotal transformation, converting the strongly deactivating group into a highly activating amino substituent, which dramatically alters the molecule's reactivity. masterorganicchemistry.com This conversion can be achieved through several pathways, most notably catalytic hydrogenation and electrochemical reduction.

Catalytic hydrogenation is a common and efficient method for reducing nitroarenes to their corresponding amines. The reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum, or nickel, with hydrogen gas as the reducing agent. masterorganicchemistry.comresearchgate.net The mechanism for the hydrogenation of a nitro group, as described by the Haber-Lukashevich model, is a stepwise process occurring on the catalyst surface. orientjchem.org

For 1-ethyl-4-nitro-1H-pyrazol-5-amine, the process begins with the adsorption of the nitro group onto the palladium catalyst surface. orientjchem.org The reaction proceeds through the sequential addition of hydrogen, leading to the formation of key intermediates.

The proposed pathway is as follows:

Nitroso Intermediate: The nitro group (–NO₂) is first reduced to a nitroso group (–NO).

Hydroxylamine (B1172632) Intermediate: The nitroso group is further reduced to a hydroxylamine derivative (–NHOH).

Amino Product: Finally, the hydroxylamine is reduced to the corresponding amino group (–NH₂), yielding 1-ethyl-1H-pyrazole-4,5-diamine.

This entire sequence involves the transfer of six electrons and six protons (or three molecules of H₂) to the nitro group. orientjchem.org In many instances, particularly with efficient catalysts like Pd/C, the intermediate products (nitroso and hydroxylamine derivatives) are not isolated as they are rapidly converted to the final amine product. orientjchem.org The process is generally highly chemoselective for the nitro group, leaving other functional groups on the pyrazole (B372694) ring intact. rsc.org

Electrochemical methods offer an alternative, controlled pathway for the reduction of nitro compounds. The reduction potential and the formation of intermediates can be carefully studied using techniques like cyclic voltammetry. The bioreduction of nitroaromatic compounds, which serves as a model for electrochemical processes, involves the transfer of a total of six electrons to form the amine. researchgate.net

The reduction of this compound at an electrode surface proceeds through a series of single- or two-electron transfer steps.

The stepwise mechanism typically involves:

Nitro Anion Radical Formation: A single-electron transfer to the nitro group forms a nitro anion radical. In aprotic media, this species can be stable. In the presence of proton donors, it is quickly protonated.

Nitroso Formation: The nitro anion radical undergoes further reduction and protonation, leading to the formation of the nitroso derivative. This step involves a total of two electrons and two protons.

Hydroxylamine Formation: The nitroso intermediate is then reduced in another two-electron, two-proton step to form the corresponding 4-hydroxylamino-1-ethyl-1H-pyrazol-5-amine. This hydroxylamine intermediate is often stable enough to be detected or isolated under specific electrochemical conditions. orientjchem.org

Final Amine Product: The final two-electron, two-proton reduction of the hydroxylamine yields the 1-ethyl-1H-pyrazole-4,5-diamine.

The stability and detection of intermediates like the hydroxylamine are highly dependent on the reaction conditions, such as the pH of the electrolyte solution and the electrode potential. researchgate.netacs.org

Nucleophilic Substitution Reactions at the Pyrazole Ring and Substituents

The pyrazole ring in this compound is significantly influenced by its substituents. The C4 position is occupied by a powerful electron-withdrawing nitro group, which decreases the electron density of the ring system, making it susceptible to nucleophilic aromatic substitution (SNAr). scielo.br

For this compound itself, nucleophilic attack could potentially occur at the C3 position. More significantly, the exocyclic amino group at C5 can act as a nucleophile. For instance, 5-aminopyrazoles react with sulfonyl chlorides to form sulfonamides. conicet.gov.ar This reaction is a nucleophilic attack by the amino nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride. conicet.gov.ar

Cycloaddition and Condensation Mechanisms for Annulated Pyrazoles

5-Aminopyrazoles are highly valuable precursors for synthesizing annulated (fused) heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines. nih.govbeilstein-journals.org The reactivity of this compound in these reactions is governed by its multiple nucleophilic sites, which, in order of reactivity, are the 5-NH₂, the N1-nitrogen (already substituted with an ethyl group), and the C4-carbon (deactivated by the nitro group). nih.govbeilstein-journals.org Therefore, the primary reactive sites are the exocyclic amino group and the endocyclic N1-H (though blocked in this specific molecule).

A common strategy for forming fused rings is the condensation reaction with 1,3-bielectrophilic compounds like β-ketoesters or enaminones. nih.govbeilstein-journals.org For example, the reaction of a 5-aminopyrazole with an enaminone can lead to the formation of a pyrazolo[3,4-b]pyridine derivative.

The proposed mechanism involves:

Michael-type Addition: The exocyclic 5-amino group acts as a nucleophile, attacking the β-carbon of the enaminone.

Intramolecular Cyclization: This is followed by an intramolecular nucleophilic attack from the C4-carbon of the pyrazole onto the carbonyl carbon of the former enaminone.

Dehydration: A final dehydration step yields the aromatic fused-ring system. nih.gov

When the N1 position of the pyrazole is unsubstituted, it can compete with the C4 position for cyclization, potentially leading to isomeric products like pyrazolo[1,5-a]pyrimidines. nih.govbeilstein-journals.org However, since the N1 position in the title compound is blocked by an ethyl group, this pathway is not possible, leading to greater regioselectivity in cyclization reactions.

Oxidative Coupling Reactions of Pyrazol-5-amines

Pyrazol-5-amines can undergo oxidative coupling reactions to form larger, more complex structures, notably azo compounds.

The formation of azopyrroles from pyrazol-5-amines has been shown to proceed via an oxidative dehydrogenative coupling mechanism. nih.govacs.orgnih.gov This transformation can be achieved using an oxidant like tert-butyl hydroperoxide (TBHP) in the presence of a catalyst, which can be molecular iodine (I₂) or a copper salt. nih.govnih.gov The reaction is believed to follow a radical pathway.

A plausible mechanism for this coupling is as follows: nih.govacs.org

Single-Electron Transfer (SET): The reaction is initiated by the single-electron oxidation of the pyrazol-5-amine, mediated by the catalytic system (e.g., Cu(II) generated from Cu(I) and TBHP), to form a radical cation.

Radical Coupling: Two of these radical cation intermediates (or a radical cation and a neutral amine) couple to form an N-N bond, creating a hydrazine-type intermediate.

Oxidation: The hydrazine (B178648) intermediate is then further oxidized by the oxidant in the system, losing two protons and two electrons to form the stable aromatic azo product (an azopyrrole).

Evidence for this radical mechanism includes the observation that the reaction is inhibited in the presence of radical scavengers like TEMPO. nih.govacs.org Control experiments have shown that the oxidant (TBHP) and the catalyst are both essential for the transformation to occur. nih.govacs.org This method provides a direct route to highly functionalized heteroaromatic azo compounds from readily available pyrazol-5-amines. acs.org

Interactive Data Table: Reaction Conditions

Please select a reaction type to view typical conditions.

Catalytic Hydrogenation

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd/C, PtO₂, Raney Ni | masterorganicchemistry.comafinitica.com |

| Reducing Agent | H₂ gas | masterorganicchemistry.com |

| Solvent | Ethanol, Methanol, Ethyl Acetate | afinitica.com |

| Temperature | Room Temperature to 160°C | afinitica.com |

| Pressure | Atmospheric to 100 bar | afinitica.com |

Oxidative Coupling (Azopyrrole Formation)

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | CuI (10 mol%) or I₂ (0.1-1.1 equiv) | nih.govacs.orgnih.gov |

| Oxidant | tert-Butyl hydroperoxide (TBHP) | nih.govnih.gov |

| Solvent | CH₂Cl₂, Ethanol | nih.govacs.org |

| Temperature | Room Temperature to 50°C | nih.govnih.gov |

| Additives | 1,10-phenanthroline (for Cu-catalyzed reactions) | nih.govacs.org |

Annulation (Pyrazolopyridine Formation)

| Parameter | Condition | Reference |

|---|---|---|

| Co-reactant | β-Enaminones, 1,3-Diketones | nih.govbeilstein-journals.org |

| Catalyst/Medium | Acetic Acid, Inorganic Base (KOH) | nih.gov |

| Solvent | Acetic Acid, DMF | nih.gov |

| Temperature | Varies (often elevated) | nih.gov |

Role of Metal Catalysts in Oxidative Processes

Metal catalysts play a pivotal role in the oxidative reactions of pyrazole derivatives, including those structurally related to this compound. While direct studies on this specific compound are not extensively documented, the reactivity of the broader class of pyrazol-5-amines and 4-nitropyrazoles provides significant insights into the likely mechanistic pathways.

Copper catalysts, for instance, are instrumental in the oxidative dehydrogenative coupling of pyrazol-5-amines, leading to the formation of azo compounds. These reactions are proposed to proceed through a single-electron transfer (SET) mechanism. The copper(II) catalyst, often generated in situ, oxidizes the amino group of the pyrazole to an amino radical cation. This initiates a cascade of reactions, including intermolecular coupling and further oxidation, to yield the final azo product. The presence of an oxidant, such as tert-butyl hydroperoxide (TBHP), is often required to facilitate the catalytic cycle.

Furthermore, transition metal-catalyzed C-H activation presents a powerful tool for the functionalization of the pyrazole core. In the case of 4-nitropyrazoles, palladium and copper catalysts have been effectively employed for direct arylation and arylselenation. The nitro group at the C4 position is crucial for this transformation, as it activates the C5 position for C-H functionalization. nih.gov

A one-pot, copper-catalyzed direct C–H arylselenation using elemental selenium and aryl iodides has been developed for nitro-substituted, N-alkylated pyrazoles. nih.gov This method allows for the synthesis of a variety of unsymmetrical heteroaryl selenides. The reaction's success underscores the importance of the nitro group in facilitating the C-H activation at the adjacent C5 position. nih.gov

In a related context, titanium-mediated electrochemical reduction has been explored for nitropyrazoles. For example, the electrochemical reduction of 1-ethyl-3-cyano-4-nitropyrazole to the corresponding amine is mediated by low-valent titanium species. acs.org This demonstrates that the nitro group can be selectively targeted for reduction under specific metal-catalyzed conditions, a reaction of significant synthetic utility. acs.org

The table below summarizes representative metal-catalyzed reactions on pyrazole systems analogous to this compound.

| Catalyst/Mediator | Reactant(s) | Product Type | Key Mechanistic Feature |

| Copper(II) | Pyrazol-5-amines | Azo compounds | Single-Electron Transfer (SET) from the amino group |

| Palladium(II) | 4-Nitropyrazoles, Aryl halides | 5-Aryl-4-nitropyrazoles | Guided C-H activation at the C5 position |

| Copper(I) | 4-Nitropyrazoles, Selenium, Aryl iodides | 5-(Arylselanyl)-4-nitropyrazoles | Direct C-H arylselenation |

| Titanium(III) | 1-Ethyl-3-cyano-4-nitropyrazole | 4-Aminopyrazole derivative | Mediated electrochemical reduction of the nitro group |

Regioselectivity and Stereoselectivity in Functionalization and Transformations

The regioselectivity of functionalization reactions involving this compound is strongly influenced by the electronic properties of its substituents. The electron-withdrawing nitro group at C4 deactivates the pyrazole ring towards electrophilic attack and directs nucleophilic attack. Conversely, the amino group at C5 is a strong activating group and a primary nucleophilic center. The N1-ethyl group provides steric hindrance and has a modest electronic effect.

In reactions with electrophiles, the 5-amino group is the most probable site of initial attack. For instance, in cyclocondensation reactions with 1,3-bielectrophiles (e.g., β-dicarbonyl compounds), 5-aminopyrazoles regioselectively form pyrazolo[1,5-a]pyrimidines. mdpi.comrsc.org The reaction typically initiates via nucleophilic attack from the exocyclic amino group, followed by cyclization involving the endocyclic N1 nitrogen.

Transition-metal-catalyzed C-H activation of 4-nitropyrazoles has been shown to proceed with high regioselectivity. acs.orgresearchgate.net Palladium-catalyzed direct arylation of N-substituted 4-nitropyrazoles occurs selectively at the C5 position. acs.orgdntb.gov.ua This is attributed to a guided C-H activation mechanism where the nitro group directs the catalyst to the adjacent C-H bond. This regioselectivity provides a reliable method for the synthesis of 5-aryl-4-nitropyrazoles. acs.org

The table below outlines the expected regioselectivity for various functionalization reactions on this compound based on studies of analogous systems.

| Reaction Type | Reagent | Expected Site of Functionalization | Controlling Factors |

| Acylation | Acyl chloride | 5-Amino group | High nucleophilicity of the amino group |

| Alkylation | Alkyl halide | 5-Amino group or N1 (if starting from NH-pyrazole) | Nucleophilicity and steric hindrance |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂) | Unlikely due to deactivation by the nitro group | Strong deactivating effect of the NO₂ group |

| C-H Arylation (Pd-catalyzed) | Aryl halide | C5-H (if the amino group is protected or modified) | Guided C-H activation by the C4-nitro group |

| Cyclocondensation | β-Dicarbonyl compound | 5-Amino group and N1 nitrogen | Nucleophilicity of the amino group and subsequent cyclization |

Stereoselectivity in reactions of this compound has not been extensively studied. However, in principle, the introduction of a chiral center, for example through the use of a chiral catalyst in C-H activation or by reaction with a chiral reagent, could lead to the formation of stereoisomers. The development of stereoselective transformations would likely depend on the specific reaction conditions and the nature of the reactants and catalysts involved. For instance, in other pyrazole systems, enantioselective amination of 4-substituted pyrazolones has been achieved using chiral organocatalysts. While not directly applicable to the C5 amino group of the target compound, this demonstrates the potential for stereocontrol in pyrazole chemistry.

Advanced Applications of 1 Ethyl 4 Nitro 1h Pyrazol 5 Amine in Materials Science

Ligand Chemistry in Coordination Compounds

The presence of nitrogen atoms in the pyrazole (B372694) ring makes pyrazole derivatives excellent ligands for forming coordination complexes with a variety of metal ions. nih.gov These nitrogen-based ligands are attracting significant attention for their intriguing properties in both structural and inorganic chemistry. nih.gov The specific substituents on the pyrazole ring, such as the ethyl, nitro, and amine groups in 1-ethyl-4-nitro-1H-pyrazol-5-amine, can precisely tune the electronic and steric properties of the resulting metal complexes.

Design and Synthesis of Metal Complexes with Pyrazole Ligands

The synthesis of metal complexes using pyrazole-based ligands is a well-established field, offering routes to diverse coordination architectures. acs.orgacs.org The general strategy involves the reaction of a pyrazole derivative with a suitable metal salt in an appropriate solvent. nih.govmdpi.com The resulting complexes can range from simple mononuclear species to complex polynuclear or polymeric structures, influenced by the ligand design, the choice of metal ion, and the reaction conditions. acs.orgacs.org

While direct synthesis of a metal complex with this compound is not extensively documented in the provided sources, the synthesis of complexes with structurally similar ligands provides a clear blueprint. For instance, palladium(II) complexes have been successfully synthesized using pyridine-hydrazone Schiff base ligands derived from 1,3-dimethyl-4-nitro-1H-pyrazol-5-amine. researchgate.net In a typical procedure, the pyrazole-containing ligand is reacted with a palladium salt like [Pd(PhCN)₂Cl₂] in a solvent such as acetone (B3395972) at room temperature to yield the desired coordination complex. researchgate.net

Similarly, new in-situ catalysts have been formed by mixing nitro-functionalized pyrazole derivatives with copper(II) salts like CuCl₂, Cu(CH₃COO)₂, CuSO₄, and Cu(NO₃)₂ in methanol. mdpi.com These studies demonstrate that the pyrazole scaffold, even with a deactivating nitro group, readily participates in coordination with transition metals. The synthesis of various other transition metal complexes with pyrazole-acetamide and pyrazole-quinoxaline ligands has also been reported, yielding crystalline products with Cd(II), Cu(II), and Fe(II). nih.gov

Table 1: Examples of Synthesized Metal Complexes with Substituted Pyrazole Ligands

| Ligand | Metal Ion(s) | Resulting Complex | Reference(s) |

| 2-{1-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl} pyridine (B92270) (APHP) | Pd(II) | [Pd(APHP)Cl₂] | researchgate.net |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L₁) | Cd(II), Cu(II) | [Cd(L₁)₂Cl₂], Cu(L₁)₂(C₂H₅OH)₂₂ | nih.gov |

| 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one (L₂) | Fe(II) | Fe(L₂)₂(H₂O)₂₂·2H₂O | nih.gov |

| 8-[3-(2-pyridyl)pyrazolmethyl]quinoline (L¹) | Cu(II) | Cu(L¹)₂(OAc)(H₂O)₆ | acs.org |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate | Cu(II) | In situ formed catalyst | mdpi.com |

Exploration of Unique Properties Arising from Metal-Ligand Interactions

The interaction between the metal center and the pyrazole ligand gives rise to unique electronic, magnetic, and catalytic properties. The nature of the ligand, metal ion, and counteranions all play crucial roles in determining the final coordination architecture and its characteristics. acs.org Research has shown that modifying the pyrazole ligand can effectively tune the nuclearity of the metal complexes, leading to the formation of everything from mononuclear to tetranuclear structures. acs.orgacs.org

In the case of the palladium(II) complexes with the 1,3-dimethyl-4-nitro-1H-pyrazol-5-yl derived ligand, characterization using IR and NMR spectroscopy confirmed the coordination of the ligand to the metal center. researchgate.net Such complexes are investigated for their potential applications in catalysis and for their cytotoxic properties. researchgate.netsouthwales.ac.uk The catalytic activity of in-situ formed copper(II) complexes with nitro-substituted pyrazole ligands has been demonstrated in the oxidation of catechol to o-quinone, with the reaction kinetics being dependent on the ligand structure and the specific copper salt used. mdpi.com This highlights the potential of this compound to form catalytically active metal complexes. The emission properties of some Cd(II) and Ni(II) complexes with pyrazole-based ligands have also been studied, indicating potential for luminescent materials. acs.org

Optoelectronic Material Development

The inherent electronic characteristics of pyrazole derivatives, particularly those with donor-acceptor substituents like this compound, make them prime candidates for the development of optoelectronic materials. Their properties can be harnessed for applications in nonlinear optics, fluorescence, and photovoltaics.

Investigation of Nonlinear Optical (NLO) Properties of Pyrazole Derivatives

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in telecommunications and optical computing. Pyrazole derivatives featuring donor-acceptor groups have been identified as promising NLO chromophores. acs.org The structure of this compound, with the amine group acting as an electron donor and the nitro group as a strong electron acceptor, provides the necessary framework for a large second-order NLO response (hyperpolarizability, β).

Studies on various donor-acceptor substituted pyrazoles have shown that they are thermally stable and possess significant quadratic hyperpolarizabilities. acs.orguni-regensburg.de Theoretical investigations using Density Functional Theory (DFT) on new bis-spiropiperidinon/pyrazole derivatives and thiophene-based pyrazole amides have further confirmed the NLO potential of this class of compounds. eurjchem.commdpi.com The calculations reveal that the arrangement of donor and acceptor groups across the conjugated pyrazole ring system leads to a substantial NLO response. mdpi.com For instance, a computational study on a series of pyrazole-thiophene amides showed that strategic placement of electron-donating and -accepting moieties could enhance the hyperpolarizability. mdpi.com

Table 2: NLO Properties of Selected Pyrazole Derivatives

| Pyrazole Derivative Type | Key Feature | Investigated Property | Finding | Reference(s) |

| Donor-Acceptor Substituted Pyrazoles | Varied substitution patterns (1,3-, 1,4-, and 1,5-) | Quadratic hyperpolarizability (β) | 1,3 and 1,4 substitution patterns are preferred for higher nonlinearity. | acs.orguni-regensburg.de |

| Thiophene Based Pyrazole Amides | Suzuki-Miyaura cross-coupling for varied aryl groups | First hyperpolarizability (β) | Compound 9f in the study exhibited a superior NLO response compared to others in the series. | mdpi.com |

| Bis-spiropiperidinon/pyrazole derivatives | Effect of different substituent groups | Nonlinear optical (NLO) properties | The electronic structure is influenced by substituents, affecting the NLO response. | eurjchem.com |

| Styryl dyes with pyrazole donor | Rigid donor-acceptor structure | First and second-order hyperpolarizability (β and γ) | High values indicate large NLO properties due to strong donor-π-acceptor conjugation. | bohrium.com |

Potential as Fluorescent and Luminescent Components

Pyrazole derivatives are recognized as a vital class of N-heterocyclic compounds for developing fluorescent probes and luminescent materials. rsc.orgbenthamdirect.com Their high synthetic versatility, structural diversity, and favorable electronic properties make them ideal scaffolds for fluorophores. rsc.orgnih.gov Recent research highlights their application in bioimaging, where they can be used to detect ions and label cellular structures. benthamdirect.comdntb.gov.ua

While some pyrazole derivatives exhibit fluorescence in solution, others display solid-state luminescent properties, a phenomenon often attributed to aggregation-induced emission (AIE). nih.govrsc.org For example, N-acyl pyrazole derivatives synthesized via eco-friendly methods have been shown to be luminescent in the solid state, with some compounds having their photoluminescence quantum yield (PLQY) increase significantly when fabricated into a thin solid-state layer. nih.gov One benzocoumarin derivative of pyrazole showed a PLQY of 7.2% in a DCM solution, which increased to 20% in a thin film. nih.gov The ferrocenyl-pyrazolyl ligands have also been shown to exhibit near-infrared (NIR) emission with quantum yields up to 26%. ug.edu.gh Given these findings, this compound could be explored for its potential as a component in solid-state lighting or sensor applications, although the nitro group often acts as a fluorescence quencher, which would need to be considered in molecular design.

Precursors for Semiconductor and Photovoltaic Applications

The tunable electronic properties of pyrazole derivatives also position them as potential materials for semiconductor and photovoltaic devices. The ability to engineer the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is key to their application in organic electronics. mdpi.com

A significant development in this area is the synthesis of 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ), a compound that incorporates a pyrazole moiety. researchgate.net This novel compound was used to fabricate heterojunction devices (ITO/APPQ/p-Si/Al) which exhibited promising photovoltaic properties. The devices showed an open-circuit voltage of 0.62 V and a maximum output power of 0.247 mW/cm², demonstrating the potential of pyrazole-based compounds in solar energy conversion. researchgate.net The study highlights that pyranoquinoline derivatives containing pyrazole are being investigated for use in photovoltaic, optoelectronic, fluorescent, and semiconductor components. researchgate.net As a molecule with a pre-organized donor-acceptor structure, this compound could serve as a valuable building block or precursor for synthesizing more complex organic semiconductors for photovoltaic applications.

Energetic Materials Research

The strategic incorporation of nitro and amino groups onto the pyrazole scaffold is a cornerstone in the design of energetic materials. The nitro group serves as a potent oxidizer, enhancing the oxygen balance and, consequently, the detonation performance of the compound. Simultaneously, the amino group acts as a fuel and can significantly influence the thermal stability and sensitivity of the material through the formation of intra- and intermolecular hydrogen bonds. The ethyl group at the N1 position of the pyrazole ring in this compound further modifies its physical and energetic properties.

Structure-Performance Relationships in Nitro-Aminopyrazoles

The introduction of nitro groups onto the pyrazole ring is a fundamental strategy for increasing the energy content of these compounds. nih.govvulcanchem.com An increase in the number of nitro groups generally leads to a higher density and a more favorable oxygen balance, which in turn results in greater detonation velocities and pressures. nih.gov However, the position of the nitro group is also critical. For instance, studies on various nitropyrazole isomers have shown that the substitution pattern significantly affects their thermal stability and energetic performance. bakhtiniada.ruresearchgate.net

To illustrate the structure-performance relationships, the following table compares the properties of several related nitro-aminopyrazole derivatives.

| Compound | Molecular Formula | Density (g/cm³) | Decomposition Temp. (°C) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

| 4-Amino-3,5-dinitro-1H-pyrazole | C₃H₃N₅O₄ | 1.84 | 178 | ~8.7 | ~34.1 |

| N-Methyl-4-nitro-1H-pyrazol-5-amine | C₄H₆N₄O₂ | ~1.4-1.5 (estimated) | >215 | Not Available | Not Available |

| 1,3,5-Trinitro-1H-pyrazole | C₃HN₅O₆ | 1.89 | 260 | ~9.0 | ~38.0 |

| 3,4,5-Trinitropyrazole | C₃HN₅O₆ | 1.93 | 270 | ~9.2 | ~40.0 |

Note: The data for N-Methyl-4-nitro-1H-pyrazol-5-amine is estimated based on trends observed in related compounds. Specific experimental values for this compound are not available in the cited literature.

Design Principles for Thermally Stable High-Energy Pyrazole Derivatives

The development of thermally stable high-energy materials is paramount for ensuring their safe handling, storage, and application in various environments. For pyrazole derivatives, several key design principles have been established to enhance their thermal stability without significantly compromising their energetic performance.

A primary strategy involves the creation of extensive and robust hydrogen bonding networks within the crystal lattice. The presence of both amino (-NH2) and nitro (-NO2) groups, as seen in this compound, is highly conducive to the formation of such networks. The amino group acts as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. These interactions increase the lattice energy and molecular rigidity, thereby raising the decomposition temperature. researchgate.net